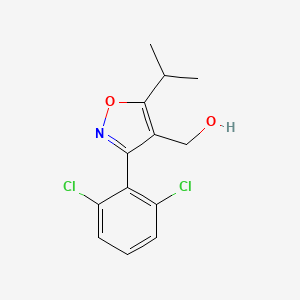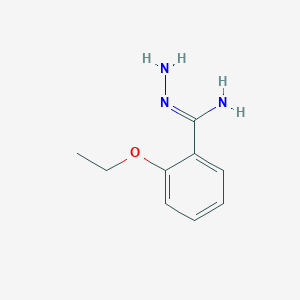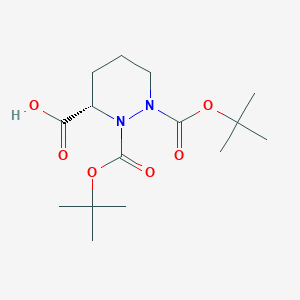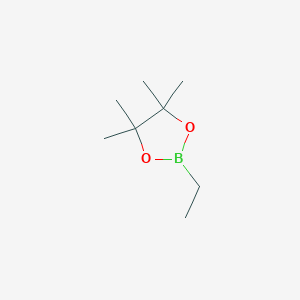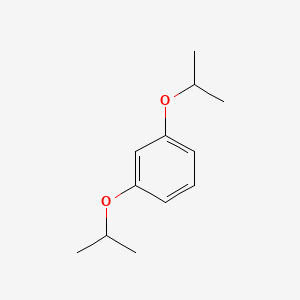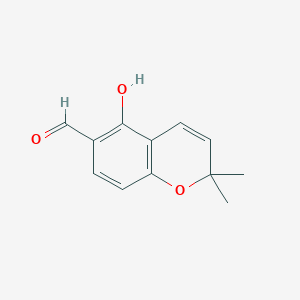
Magnesium, chloro(4-methylphenyl)-
Übersicht
Beschreibung
“Magnesium, chloro(4-methylphenyl)-” is a chemical compound with the molecular formula C8H8Cl2Mg . It is also known by other names such as “Chloro[chloro(4-methylphenyl)methyl]magnesium” and "p-Tolylmagnesium chloride" .
Synthesis Analysis
While specific synthesis methods for “Magnesium, chloro(4-methylphenyl)-” were not found, magnesium compounds are generally used as reagents in organic transformations . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, undergo catalytic protodeboronation utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “Magnesium, chloro(4-methylphenyl)-” consists of a magnesium atom bonded to a chlorine atom and a 4-methylphenyl group . The average mass of the molecule is 199.360 Da, and the monoisotopic mass is 197.985352 Da .Chemical Reactions Analysis
Magnesium compounds, such as “Magnesium, chloro(4-methylphenyl)-”, are known to be versatile reagents, especially as Lewis acid catalysts in a variety of organic transformations . These transformations include the preparation of heterocyclic compounds, the protection of functional groups, and condensation reactions .Physical And Chemical Properties Analysis
“Magnesium, chloro(4-methylphenyl)-” has a molecular formula of C8H8Cl2Mg, an average mass of 199.360 Da, and a monoisotopic mass of 197.985352 Da . Further physical and chemical properties specific to this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen
Grignard Reagent
p-Tolylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations. They are used in various reactions, such as the synthesis of alcohols, aldehydes, ketones, and carboxylic acids.
Synthesis of Complex Organic Molecules
p-Tolylmagnesium chloride can be used in the synthesis of complex organic molecules . It can act as a nucleophile, attacking the electrophilic carbon atom that is present within polar bonds (like C=O in a carbonyl group), leading to the formation of larger organic molecules.
Preparation of Pharmaceutical Compounds
In the pharmaceutical industry, p-Tolylmagnesium chloride can be used in the preparation of pharmaceutical compounds . The ability of this compound to form carbon-carbon bonds makes it valuable in the synthesis of a wide range of pharmaceuticals.
Material Science Applications
p-Tolylmagnesium chloride can also find applications in material science . For instance, it can be used in the preparation of certain types of polymers or other complex materials.
Wirkmechanismus
Target of Action
p-Tolylmagnesium chloride, also known as 4-tolylmagnesium chloride or Magnesium, chloro(4-methylphenyl)-, is an organomagnesium compound. It is primarily used as a reagent in organic synthesis . The primary targets of p-Tolylmagnesium chloride are organic compounds such as acyl chlorides, aldehydes, ketones, and carboxylic acids .
Mode of Action
p-Tolylmagnesium chloride interacts with its targets through a process known as the Grignard reaction . In this reaction, p-Tolylmagnesium chloride acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of the target molecule . This results in the formation of a new carbon-carbon bond, thereby creating a larger organic molecule .
Biochemical Pathways
The Grignard reaction involving p-Tolylmagnesium chloride can affect various biochemical pathways, depending on the nature of the target molecule. For instance, when the target is an ester, the reaction can lead to the formation of tertiary alcohols . This can have downstream effects on pathways involving these alcohols.
Pharmacokinetics
As a laboratory reagent, p-Tolylmagnesium chloride is typically used in a controlled environment, and its pharmacokinetics (ieIt’s important to note that p-tolylmagnesium chloride is highly reactive and sensitive to moisture , which would likely affect its stability and reactivity if it were to be used in a biological context.
Result of Action
The result of p-Tolylmagnesium chloride’s action is the formation of new organic compounds. For example, it can react with carbonyl compounds like formaldehyde to form primary alcohols, with other aldehydes to form secondary alcohols, or with ketones to form tertiary alcohols . These reactions are fundamental in organic chemistry and are widely used in the synthesis of a variety of complex organic molecules.
Action Environment
The action of p-Tolylmagnesium chloride is highly dependent on the environment. It is sensitive to moisture and air, and it can react violently with water to produce heat and hydrogen gas . Therefore, it must be handled under anhydrous conditions and stored in a dry, well-ventilated area . The temperature of the reaction can also influence the rate and outcome of the reaction .
Safety and Hazards
“Magnesium, chloro(4-methylphenyl)-” is considered hazardous. It is highly flammable and may cause severe skin burns and eye damage. It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer . It reacts violently with water, producing toxic gas, and containers may explode when heated .
Zukünftige Richtungen
While specific future directions for “Magnesium, chloro(4-methylphenyl)-” were not found, magnesium compounds in general have a wide range of applications in organic chemistry and biochemistry . They are used in the synthesis of heterocyclic compounds, the protection of functional groups, condensation reactions, and more . Therefore, it is likely that “Magnesium, chloro(4-methylphenyl)-” will continue to be a valuable reagent in various chemical transformations.
Eigenschaften
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMRDOZWELZHDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074328 | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Magnesium, chloro(4-methylphenyl)- | |
CAS RN |
696-61-7 | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Toluenemagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What type of reactions can p-tolylmagnesium chloride undergo, and what are the products?
A1: p-tolylmagnesium chloride is a Grignard reagent, a class of organometallic compounds known for their nucleophilic properties. The research by Kılıç et al. [] demonstrates its use in arylation reactions. Specifically, the paper describes the reaction of p-tolylmagnesium chloride with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2). This reaction results in the substitution of chlorine atoms on the phosphazene ring with p-tolyl groups, yielding pentaaryl phosphazenes with the general formula R3PNP(O)R2, where R can be a p-tolyl group. []
Q2: How are the products of these reactions characterized in the research?
A2: Kılıç et al. [] utilized a variety of spectroscopic techniques to characterize the pentaaryl phosphazene products. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



